molecular formula C21H24Cl2N2O5S B4051267 3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide

3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide

Cat. No.: B4051267
M. Wt: 487.4 g/mol
InChI Key: GGZWUNCXMLNRFK-UHFFFAOYSA-N
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Description

3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide is a complex organic compound known for its unique chemical structure and properties

Scientific Research Applications

3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-methoxybenzamide
  • 3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-propoxybenzamide

Uniqueness

3,5-dichloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, in particular, differentiates it from similar compounds and may influence its reactivity and interactions.

Properties

IUPAC Name

3,5-dichloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N2O5S/c1-4-29-20-18(22)9-15(10-19(20)23)21(26)24-16-5-7-17(8-6-16)31(27,28)25-11-13(2)30-14(3)12-25/h5-10,13-14H,4,11-12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZWUNCXMLNRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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